N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide
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Overview
Description
N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes benzoyl, bromophenyl, chloro, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2-benzoyl-4-bromophenylamine and 5-chloro-2-nitrobenzoic acid.
Amide Formation: The key step involves the formation of an amide bond between the amine group of 2-benzoyl-4-bromophenylamine and the carboxylic acid group of 5-chloro-2-nitrobenzoic acid. This reaction is usually facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The benzoyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Major Products
Reduction: Formation of N-(2-benzoyl-4-bromophenyl)-5-chloro-2-aminobenzamide.
Substitution: Formation of N-(2-benzoyl-4-iodophenyl)-5-chloro-2-nitrobenzamide.
Oxidation: Formation of N-(2-benzoyl-4-bromophenyl)-5-chloro-2-carboxybenzamide.
Scientific Research Applications
N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-4-bromophenyl)-2-bromoacetamide
- N-(2-benzoyl-4-bromophenyl)benzenesulfonamide
Uniqueness
N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide is unique due to the presence of both chloro and nitro groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-5-chloro-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrClN2O4/c21-13-6-8-17(15(10-13)19(25)12-4-2-1-3-5-12)23-20(26)16-11-14(22)7-9-18(16)24(27)28/h1-11H,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQSITHWEDKMEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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